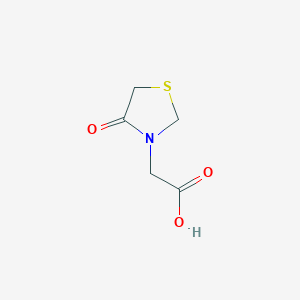

(4-Oxo-thiazolidin-3-yl)-acetic acid

説明

Significance of the Thiazolidinone Scaffold in Medicinal Chemistry Research

The thiazolidinone scaffold, a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group, is a cornerstone of modern medicinal chemistry. nih.govorientjchem.org Its derivatives, particularly the 4-thiazolidinones, have garnered significant attention from researchers due to their vast array of pharmacological activities. orientjchem.orgmdpi.com This "privileged scaffold" is readily synthesized and can be extensively modified at several positions, allowing for the creation of large libraries of compounds with diverse biological profiles. nih.gov

The versatility of the thiazolidinone ring system is demonstrated by its presence in a wide range of biologically active molecules. Research has extensively documented the anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties of various thiazolidinone derivatives. nih.govorientjchem.org This broad spectrum of activity has made the thiazolidinone nucleus a focal point for the development of novel therapeutic agents. The ability to introduce different substituents on the thiazolidinone core allows for the fine-tuning of its biological effects, making it a highly attractive framework for drug discovery and development.

Overview of (4-Oxo-thiazolidin-3-yl)-acetic acid as a Key Thiazolidinone Derivative in Research Contexts

Within the diverse family of thiazolidinones, this compound serves as a crucial building block and a key intermediate in the synthesis of a multitude of biologically active compounds. Its structure features the core 4-thiazolidinone (B1220212) ring with an acetic acid moiety attached to the nitrogen atom at position 3. This acetic acid group provides a convenient handle for further chemical modifications, enabling the linkage of the thiazolidinone scaffold to other pharmacophores or functional groups.

The strategic importance of this compound lies in its utility as a versatile starting material for the creation of more complex molecules with enhanced biological activities. Researchers have successfully synthesized numerous derivatives by modifying the 2- and 5-positions of the thiazolidinone ring, as well as by transforming the carboxylic acid group into various amides and esters. These synthetic efforts have led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents, highlighting the significance of this compound as a foundational structure in the quest for new drugs. The following sections will explore some of the key research findings related to the derivatization of this important scaffold and the resulting biological activities.

Detailed research has been conducted on various derivatives of this compound, revealing a wide range of biological activities. The following tables summarize some of the key findings in the areas of antimicrobial, anticancer, and anti-inflammatory research.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Substituents | Target Organism(s) | Activity |

|---|---|---|---|

| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Varied electron-donating and electron-accepting groups on a C-terminal phenyl ring | Human leukemia cells | Compounds with electron-donating groups showed increased pro-apoptotic activity. ekb.eg |

| 4-oxo-thiazolidine derivatives (AJ5a-j) | Varied substituents | Various bacterial and fungal strains, Mycobacterium tuberculosis H37Rv | Several compounds showed significant activity against selected bacterial strains (MIC = 62.5 μg/mL). researchgate.net |

| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | 3-methoxybenzylidene at position 5, dioxo at positions 2 and 4 | Staphylococcus aureus | Showed antibacterial activity against this Gram-positive bacterium. researchgate.net |

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Substituents | Cell Line(s) | Activity (IC50) |

|---|---|---|---|

| 5-(5-nitro-2-oxoindolin-3-ylidene)-2-(phenylamino)thiazol-4(5H)-one | 5-nitro-2-oxoindolin-3-ylidene at position 5, phenylamino (B1219803) at position 2 | A549, MCF-7, PC3 | Data not explicitly provided in the abstract. biointerfaceresearch.com |

| 4-(4-oxo-2-arylthiazolidin-3-yl)benzenesulfonamide analogues | Aryl group at position 2 | COLO-205, MDA-MB-231, DU-125 | 5.03 µg/mL, 5.81 µg/mL, 23.93 µg/mL, respectively. nih.gov |

| Les-6009 | Specific structure not detailed in abstract | A549 (lung carcinoma) | Potent inhibitory activity (up to 50% inhibition). nih.gov |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | Substituents | Assay | Activity |

|---|---|---|---|

| 2-(4'-oxo-2'-(o-chlorophenyl)-thiazolidin-3'-yl-aminomethyl)-3-[4''-(p-chlorophenyl)-thiazol-2''-yl]-6-bromoquinazolin-4-ones | o-chlorophenyl at position 2' of the thiazolidinone ring | Carrageenan-induced edema in rats | Maximum anti-inflammatory activity of 38.35%. orientjchem.org |

| 2-chloro-10[5-(2-flurophenyl-2-oxo-4-thiazolidin-1-yl)-aminoacetyl]phenothiazine | 2-flurophenyl at position 2 of the thiazolidinone ring | Carrageenan-induced edema in rats | Potent anti-inflammatory activity (38.6% inhibition). orientjchem.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c7-4-2-10-3-6(4)1-5(8)9/h1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPPUQAAZNDUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106562-27-0 | |

| Record name | 2-(4-oxo-1,3-thiazolidin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Oxo Thiazolidin 3 Yl Acetic Acid and Its Analogs

Classical and Established Synthetic Routes

The foundational methods for synthesizing the 4-thiazolidinone (B1220212) ring, which is central to (4-Oxo-thiazolidin-3-yl)-acetic acid, have been developed and refined over many years. These routes are characterized by their reliability and adaptability, allowing for the introduction of diverse substituents onto the heterocyclic core. The primary approaches include cyclization reactions of key precursors and various condensation and cyclocondensation strategies.

Cyclization Reactions Utilizing Key Precursors and Reagents

Cyclization reactions are a cornerstone in the synthesis of 4-thiazolidinones. These reactions typically involve the intramolecular or intermolecular reaction of a sulfur-containing compound with a suitable electrophile to form the five-membered thiazolidine (B150603) ring. The choice of precursors and reagents is critical in determining the final structure and substitution pattern of the target molecule.

One of the most common and versatile methods for synthesizing 4-thiazolidinone derivatives involves the use of thiosemicarbazones. nih.govnih.gov These precursors are themselves typically prepared by the condensation of a thiosemicarbazide (B42300) with an appropriate aldehyde or ketone. nih.govresearchgate.net The resulting thiosemicarbazone possesses the necessary N-C-S backbone for the subsequent cyclization step.

The formation of the 4-thiazolidinone ring from a thiosemicarbazone is generally achieved by reacting it with an α-haloacetic acid, such as chloroacetic acid, or its ester derivative like ethyl 2-bromoacetate. nih.govresearchgate.net This reaction is often carried out in the presence of a base, such as anhydrous sodium acetate, which facilitates the reaction. nih.govresearchgate.net The reaction proceeds through an initial S-alkylation of the thiosemicarbazone in its thiol tautomeric form, followed by an intramolecular cyclization with the loss of a water or alcohol molecule to yield the 4-thiazolidinone ring. nih.gov

A general scheme for this synthesis is as follows:

Step 1: Formation of Thiosemicarbazone: A substituted thiosemicarbazide is reacted with an aldehyde or ketone. nih.govmdpi.com

Step 2: Cyclization: The purified thiosemicarbazone is then refluxed with an α-haloacetic acid or its ester in a suitable solvent, often in the presence of a base. nih.govresearchgate.net

The versatility of this method lies in the ability to introduce diversity at multiple positions of the 4-thiazolidinone ring by simply varying the starting thiosemicarbazide and the carbonyl compound.

| Thiosemicarbazone Precursor | Cyclizing Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Phenyl-3-thiosemicarbazones | Ethyl 2-bromoacetate | Anhydrous sodium acetate | Ethanol (B145695) | Substituted 4-thiazolidinones | 68-91 | nih.gov |

| Thiosemicarbazones from various aldehydes and ketones | Chloroacetic acid | Anhydrous sodium acetate | Ethanol | 2-Substituted-1,3-thiazolidin-4-ones | Not specified | researchgate.net |

| Benzaldehyde thiosemicarbazone | Methyl 2-chloroacetate | Not specified | Not specified | (Z)-2-(((E)-benzylidene)hydrazono)thiazolidin-4-one | 80 | mdpi.com |

Thiourea (B124793) and its derivatives are fundamental building blocks for the synthesis of various heterocyclic compounds, including 4-thiazolidinones. researchgate.netresearchgate.net The reaction of a substituted thiourea with an α-halo carbonyl compound, such as an α-haloacetic acid or its ester, is a direct and efficient method for constructing the 4-thiazolidinone ring. researchgate.net

In a typical procedure, a 1,3-disubstituted thiourea is reacted with chloroacetyl chloride or ethyl bromoacetate. researchgate.net The reaction often proceeds via an S-alkylation of the thiourea, followed by an intramolecular cyclization to form the 2-imino-4-thiazolidinone ring. researchgate.net The presence of a base, like anhydrous sodium acetate, can facilitate the reaction. researchgate.net This method is particularly useful for the synthesis of 2-imino-4-thiazolidinone derivatives.

The general reaction can be summarized as:

A substituted thiourea is treated with an α-haloacetyl halide or an α-haloester.

The reaction mixture is typically heated in a suitable solvent to promote cyclization.

The nature of the substituents on the thiourea nitrogen atoms allows for the introduction of a wide range of functional groups into the final 4-thiazolidinone structure.

Isothiocyanates are versatile reagents in organic synthesis and serve as important precursors for the construction of the 4-thiazolidinone core. researchgate.netnih.gov They can react with α-amino acids or amines to form intermediates that can subsequently cyclize to yield 4-thiazolidinones.

For instance, the reaction of an isothiocyanate with an α-amino acid can lead to the formation of a thiourea derivative, which can then undergo intramolecular cyclization upon treatment with a suitable reagent. This approach allows for the direct incorporation of the acetic acid moiety at the N-3 position of the thiazolidinone ring.

Furthermore, isothiocyanates can react with amines to produce substituted thioureas, which, as discussed in the previous section, are key intermediates in 4-thiazolidinone synthesis. acs.org The reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate, for example, is a common method for preparing 4-phenyl thiosemicarbazide, a precursor for thiosemicarbazones. nih.gov

Mercaptoacetic acid, also known as thioglycolic acid, is arguably one of the most crucial reagents in the synthesis of 4-thiazolidinones. nih.govresearchgate.netorientjchem.orgsysrevpharm.org It serves as the source of the sulfur atom and the C4-C5 fragment of the thiazolidinone ring in many synthetic routes. Its bifunctional nature, containing both a thiol and a carboxylic acid group, allows it to react with a variety of substrates to form the heterocyclic ring.

One of the most prominent applications of mercaptoacetic acid is in the cyclocondensation reaction with Schiff bases (imines). nih.govresearchgate.netresearchgate.net The Schiff base, typically formed from the condensation of a primary amine or a hydrazide with an aldehyde or ketone, reacts with mercaptoacetic acid to yield the 4-thiazolidinone. nih.govresearchgate.net This reaction is often catalyzed by a dehydrating agent or carried out in a solvent that allows for the azeotropic removal of water. Anhydrous zinc chloride is also frequently used as a catalyst in this reaction. nih.govresearchgate.net

The general mechanism involves the nucleophilic attack of the thiol group of mercaptoacetic acid on the imine carbon, followed by an intramolecular cyclization via the attack of the imine nitrogen on the carbonyl carbon of the mercaptoacetic acid, with the subsequent elimination of a water molecule. nih.gov

| Starting Material (Schiff's Base) | Catalyst/Conditions | Solvent | Product | Reference |

|---|---|---|---|---|

| [7-(arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid arylidene-hydrazide | Anhydrous ZnCl2, reflux | DMF | N-(2-aryl-4-oxothiazolidin-3-yl)-...-acetamides | nih.govresearchgate.net |

| Schiff's bases from (4-oxo-3-p-tolyl-3,4-dihydro-quinazolin-2-yl-sulfanyl)-acetic acid hydrazide | Not specified | Not specified | 4-oxo-2-phenyl-thiazolidin-3-yl derivatives | researchgate.net |

| Schiff's bases from 2-((5-(4-hydroxyphenyl)-1,3,4-thiodiazol-2-yl)thio) acetohydrazide | Reflux | Ethanol | 4-thiazolidinone derivatives | chemmethod.com |

Condensation and Cyclocondensation Approaches

Condensation and cyclocondensation reactions are fundamental to the synthesis of this compound and its analogs, often providing a direct and efficient route to the target compounds. researchgate.netorientjchem.org These reactions typically involve the formation of the thiazolidinone ring in a single step from three or more components or through a stepwise process involving the formation of an intermediate that subsequently cyclizes.

A classic example is the one-pot, three-component reaction of an amine, a carbonyl compound, and mercaptoacetic acid. nih.gov This approach is highly convergent and allows for the rapid generation of a library of 4-thiazolidinone derivatives. The reaction proceeds through the in situ formation of a Schiff base from the amine and the carbonyl compound, which then undergoes cyclocondensation with mercaptoacetic acid as described previously. nih.gov The efficiency of this reaction can be enhanced by using a suitable catalyst and reaction conditions that favor the formation of the final product. nih.gov

Another important cyclocondensation approach involves the reaction of a thiourea derivative with a compound containing two electrophilic centers, such as an α,β-unsaturated acid or ester. This can lead to the formation of more complex 4-thiazolidinone derivatives.

The reaction of 2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester with 2-mercaptoacetic acid is another example of a cyclocondensation reaction that yields a thiazolidin-4-one derivative. researchgate.net Similarly, the treatment of a thiocarbamoyl derivative with chloroacetyl chloride can afford a thiazolidin-5-one. researchgate.net

These condensation and cyclocondensation methodologies are highly valued for their efficiency and versatility, making them indispensable tools in the synthesis of this compound and its structurally diverse analogs.

Synthesis via Schiff's Base Intermediates

A cornerstone in the synthesis of 4-thiazolidinone derivatives is the cyclocondensation reaction involving Schiff's base intermediates. This method is a two-step process. The first step involves the condensation of a primary amine with an aldehyde or a ketone to form an imine, commonly known as a Schiff's base. In the subsequent step, the Schiff's base is reacted with a compound containing a thiol group, typically thioglycolic acid (mercaptoacetic acid), to yield the 4-thiazolidinone ring.

The general reaction scheme involves the reaction of an amine with an aldehyde to form the Schiff's base, which is then cyclized with thioglycolic acid. nih.govresearchgate.net For the synthesis of derivatives of this compound, a primary amine containing an acetic acid or ester group can be used. The reaction is often catalyzed by a Lewis acid such as anhydrous zinc chloride and carried out in a suitable solvent like N,N-dimethylformamide (DMF) under reflux conditions. nih.govscispace.com

For instance, the synthesis of N-(2-aryl-4-oxothiazolidin-3-yl) acetamides has been achieved through the cyclocondensation of corresponding Schiff's bases with mercaptoacetic acid in the presence of anhydrous ZnCl2. scispace.com The reaction mixture is typically refluxed for several hours, and the product is isolated by precipitation in ice water. nih.gov

Table 1: Examples of Thiazolidin-4-one Synthesis via Schiff's Base Intermediates

| Amine Reactant | Aldehyde Reactant | Product | Reference |

| (7-hydrazinocarbonylmethoxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Aromatic aldehydes | N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides | scispace.com |

| Substituted anilines | Substituted benzaldehydes | 2,3-diaryl-4-oxothiazolidines | researchgate.net |

Knoevenagel Condensation Strategies with Rhodanine-3-acetic acid

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, often employed in the synthesis of unsaturated heterocyclic derivatives. In the context of thiazolidinones, this reaction is particularly useful for introducing substituents at the 5-position of the ring. The strategy involves the reaction of an active methylene (B1212753) compound, in this case, the thiazolidinone ring, with an aldehyde or ketone in the presence of a basic catalyst.

For the synthesis of analogs of this compound, Rhodanine-3-acetic acid serves as a key starting material. The methylene group at the 5-position of the rhodanine (B49660) ring is activated by the adjacent carbonyl and thiocarbonyl groups, making it susceptible to condensation with aldehydes. The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or carried out in the presence of a Lewis acid.

The condensation of Rhodanine-3-acetic acid with various aromatic aldehydes leads to the formation of 5-arylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-acetic acid derivatives. nih.gov This reaction is often carried out in a solvent like ethanol or acetic acid under reflux. nih.govresearchgate.net The use of microwave irradiation has also been reported to accelerate this condensation, aligning with green chemistry principles. derpharmachemica.com

It is important to note that the Knoevenagel condensation inherently introduces a substituent at the 5-position of the thiazolidinone ring. Therefore, this method is suitable for the synthesis of 5-substituted analogs of this compound, rather than the parent compound itself.

Table 2: Knoevenagel Condensation of Rhodanine Derivatives with Aldehydes

| Rhodanine Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |

| Rhodanine-3-acetic acid | Vanillin | Glacial acetic acid | 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid | nih.gov |

| Rhodanine | Aromatic aldehydes | Alum, water, microwave irradiation | 5-arylidenerhodanines | derpharmachemica.com |

| 3-Aminorhodanine | Pyridine-2-carboxaldehyde | Glacial acetic acid or ethanol | (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | researchgate.net |

Alkylation of Thiazolidine-2,4-dione and Subsequent Hydrolysis to Acetic Acid Derivatives

Another classical approach to synthesize this compound derivatives involves the N-alkylation of a pre-formed thiazolidine-2,4-dione ring. This method provides a direct route to introduce the acetic acid moiety at the desired nitrogen atom.

The synthesis begins with the Knoevenagel condensation of thiazolidine-2,4-dione with an appropriate aldehyde in the presence of a catalyst like piperidine to afford 5-arylidene-thiazolidine-2,4-dione derivatives. nih.gov The subsequent step is the N-alkylation of this intermediate with an ethyl 2-bromoacetate in a solvent like acetone, using a base such as potassium carbonate. nih.gov

The final step is the hydrolysis of the resulting ester to the corresponding carboxylic acid. This is typically achieved by acidic hydrolysis, for example, by refluxing with a mixture of acetic acid and hydrochloric acid, to yield the target 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acid derivatives. nih.gov This multi-step process allows for the synthesis of a variety of analogs by varying the aldehyde used in the initial condensation step.

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methodologies. These modern approaches, including one-pot multicomponent reactions and the application of green chemistry principles, offer several advantages over classical methods.

One-Pot Multicomponent Reaction (MCR) Approaches

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. This approach is highly efficient as it minimizes the number of purification steps, reduces solvent waste, and saves time and resources.

The synthesis of thiazolidin-4-ones is well-suited for MCR strategies. A common and effective MCR for this purpose is the three-component condensation of an amine, an aldehyde, and thioglycolic acid. ekb.egedu.krdresearchgate.net This reaction can be performed in a single pot, often with the aid of a catalyst, to directly afford the desired 2,3-disubstituted thiazolidin-4-one derivatives.

For the synthesis of this compound analogs, an amino acid or its ester can be used as the amine component. The reaction proceeds through the in situ formation of a Schiff's base from the amine and aldehyde, which then undergoes cyclization with thioglycolic acid. Various catalysts, including acetic acid, have been employed to facilitate this transformation. ekb.eg The reaction conditions can be optimized by using conventional heating, ultrasound, or microwave irradiation. ekb.eg

Table 3: Comparison of Synthetic Methods for Thiazolidin-4-one Synthesis in a One-Pot Three-Component Reaction

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 8.5 - 14.5 hours | Good | ekb.eg |

| Ultrasonic Irradiation | 125 - 220 minutes | Improved | ekb.eg |

| Microwave Irradiation | 6.5 - 11 minutes | Significantly improved | ekb.eg |

Green Chemistry Principles in Thiazolidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutically important molecules like thiazolidinones. These principles focus on reducing or eliminating the use and generation of hazardous substances. Key aspects include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis is a prominent green chemistry technique that has been successfully applied to the synthesis of thiazolidinones. researchgate.netchemmethod.com Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for reactions to be carried out in the absence of a solvent. researchgate.net

Another green approach involves the use of novel catalytic systems. For example, copper/Schiff-base complexes immobilized on magnetic nanoparticles have been used as efficient and recyclable catalysts for the synthesis of thiazolidin-4-ones. researchgate.net The use of water as a solvent, whenever possible, also contributes to the greenness of a synthetic protocol. derpharmachemica.com

A significant advancement in green chemistry is the development of solvent-free reaction conditions. Eliminating the use of volatile and often toxic organic solvents reduces environmental pollution and simplifies the work-up procedure.

The multicomponent synthesis of thiazolidin-4-ones has been successfully performed under solvent-free conditions, often facilitated by microwave irradiation. researchgate.net This approach combines the efficiency of MCRs with the environmental benefits of avoiding organic solvents. For instance, the cascade multicomponent reaction of a glycosidic residue derived from D-fructose with aromatic amines and thioglycolic acid has been achieved under solvent-free microwave-assisted conditions, yielding new 4-thiazolidinone derivatives in very good yields and short reaction times. researchgate.net

These solvent-free methods are not only environmentally friendly but also often lead to higher yields and easier product isolation, making them an attractive alternative to traditional solvent-based syntheses.

Catalyst-Free and Metal-Free Protocols

In the pursuit of greener and more sustainable chemical processes, catalyst-free and metal-free synthetic protocols for the construction of the this compound scaffold have gained considerable attention. These methods circumvent the use of potentially toxic and expensive metal catalysts, simplifying purification procedures and reducing environmental impact.

A prominent metal-free approach involves the one-pot, three-component condensation of an amine, a carbonyl compound, and thioglycolic acid. This reaction typically proceeds through the initial formation of a Schiff base from the amine and carbonyl compound, which then undergoes cyclization with thioglycolic acid. While some protocols employ catalysts, many examples in the literature demonstrate that the reaction can proceed efficiently without the need for an external catalyst, particularly when reactants are used in high concentrations or under thermal conditions. For instance, the reaction of various Schiff bases with thioglycolic acid in solvents like dry benzene, where the water formed is removed azeotropically, can lead to the formation of N-substituted 2-aryl-4-oxothiazolidin-3-yl derivatives. scholarsresearchlibrary.com

Another strategy involves the use of microwave irradiation, which can accelerate the reaction rate and often obviates the need for a catalyst. The high energy input over a short period can be sufficient to drive the reaction to completion.

The key steps in a typical catalyst-free synthesis of a this compound analog are outlined below:

| Step | Reactants | Conditions | Product |

| 1 | Amine, Aldehyde/Ketone | Ethanol, reflux | Schiff Base |

| 2 | Schiff Base, Thioglycolic acid | High-boiling solvent (e.g., DMF), reflux | This compound analog |

It is important to note that while these protocols are termed "catalyst-free," the reaction conditions, such as temperature and solvent choice, play a critical role in their success.

Application of Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) have emerged as a novel class of green solvents with unique properties, such as low volatility, high thermal stability, and biodegradability. Their application in the synthesis of 4-thiazolidinone derivatives, including those with an acetic acid moiety, has been shown to offer significant advantages over conventional organic solvents. researchgate.neteurekaselect.com

DESs can act as both the solvent and the catalyst, thereby simplifying the reaction setup and workup. nih.govresearchgate.net A commonly used DES for this purpose is a mixture of choline (B1196258) chloride and urea. In the synthesis of 4-thiazolidinone-5-carboxylic acid derivatives, a structurally related class of compounds, a choline chloride-thiourea based DES has been employed as a green medium, often in conjunction with microwave irradiation to further enhance reaction rates and yields. eurekaselect.com

The use of DESs not only aligns with the principles of green chemistry but can also lead to improved reaction outcomes. For example, a study on the synthesis of (Z)-5-benzylidene-2-thioxothiazolidin-4-ones demonstrated that a ZnCl2/urea DES accelerated the condensation reaction, resulting in excellent yields (88-98%) in a short reaction time. nih.govresearchgate.net The recyclability of the DES is another key advantage, making the process more economical and sustainable. nih.gov

Table of Representative Deep Eutectic Solvents in Thiazolidinone Synthesis:

| DES Composition | Reactants | Product | Key Advantages |

| Choline chloride/Urea | Aldehyde, Amine, Thioglycolic acid | 2,3-disubstituted 4-thiazolidinones | Green solvent, catalyst, mild conditions |

| Choline chloride/Thiourea | Aldehyde, Thiosemicarbazide, Furan-2,5-dione | 4-thiazolidinone-5-carboxylic acid | Green medium, short reaction time, easy work-up researchgate.neteurekaselect.com |

| ZnCl2/Urea | Rhodanine, Aldehyde | (Z)-5-benzylidene-2-thioxothiazolidin-4-ones | Greener solvent and catalyst, excellent yields, recyclability nih.govresearchgate.net |

Functionalization and Derivatization Strategies for Structural Diversity

The therapeutic potential of this compound can be significantly modulated by introducing various substituents at different positions of the thiazolidinone ring. Strategic functionalization and derivatization are key to developing analogs with improved potency, selectivity, and pharmacokinetic profiles.

The C2, C5, and N3 positions of the 4-thiazolidinone ring are common targets for modification to achieve structural diversity.

C2-Substitution: The introduction of substituents at the C2 position is typically achieved through the condensation of a primary amine, an aldehyde, and thioglycolic acid. The nature of the aldehyde determines the substituent at the C2 position. A wide variety of aromatic and heterocyclic aldehydes have been used to synthesize a library of C2-substituted this compound analogs. nih.govdntb.gov.ua The synthesis of 2-aryl-4-oxothiazolidin-3-yl amides from Schiff bases and thioglycolic acid is a well-established method. researchgate.netchemmethod.com

C5-Substitution: The C5 position can be functionalized through Knoevenagel condensation of a pre-formed 4-thiazolidinone ring with an aldehyde or ketone. researchgate.netbiointerfaceresearch.com This reaction is particularly useful for introducing arylidene or alkylidene moieties at the C5 position, which can significantly influence the biological activity of the molecule. The synthesis of 5-ene-4-thiazolidinones is a common strategy in this regard. nih.gov

N3-Substitution: The N3 position is inherently substituted with an acetic acid group in the parent compound. Further derivatization of this acetic acid moiety, such as conversion to amides or esters, provides another avenue for structural modification. nanobioletters.comsysrevpharm.org For example, the carboxylic acid can be coupled with various amines to generate a diverse set of amides. This approach has been used to synthesize a series of (4-oxothiazolidin-5-yl)acetic acid derivatives with potential antitrypanosomal and antileishmanial activities. mdpi.com

Table of Functionalization Strategies at Key Positions:

| Position | Strategy | Reagents | Resulting Substituent |

| C2 | Three-component condensation | Amine, Aldehyde, Thioglycolic acid | Aryl, Heteroaryl, etc. nih.gov |

| C5 | Knoevenagel condensation | 4-Thiazolidinone, Aldehyde/Ketone | Arylidene, Alkylidene biointerfaceresearch.comnih.gov |

| N3 (acetic acid moiety) | Amide coupling | N3-acetic acid, Amine, Coupling agent | Amide derivatives mdpi.com |

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, efficacy, and a broader spectrum of activity, or to overcome drug resistance. The this compound scaffold has been successfully hybridized with various other bioactive moieties.

Thiazolidinone-Coumarin Hybrids: Coumarins are a class of natural products with a wide range of biological activities. The hybridization of the thiazolidinone ring with a coumarin (B35378) moiety has led to the development of novel compounds with potential antimicrobial and antioxidant properties. scholarsresearchlibrary.comnih.govdntb.gov.uanih.govpensoft.netnih.govniscair.res.inresearchgate.net For instance, a series of N-(2-aryl-4-oxothiazolidin-3-yl)-2-(4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides were synthesized by reacting coumarin-based Schiff bases with thioglycolic acid. nih.govdntb.gov.ua

Thiazolidinone-Chalcone Hybrids: Chalcones are another class of natural and synthetic compounds known for their diverse pharmacological effects, including anticancer activity. The conjugation of chalcones with the 4-thiazolidinone ring has yielded hybrids with significant cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.netnih.gov

Other Hybrids: The this compound scaffold has also been hybridized with other heterocycles such as quinoxaline (B1680401) nih.gov and 1,3,4-thiadiazole (B1197879) biointerfaceresearch.com to generate novel compounds with potential antimycobacterial, antifungal, and acetylcholinesterase inhibitory activities.

Table of Representative Molecular Hybrids:

| Hybrid Class | Bioactive Moieties | Target Activity |

| Thiazolidinone-Coumarin | This compound, Coumarin | Antimicrobial, Antioxidant nih.govnih.gov |

| Thiazolidinone-Chalcone | This compound, Chalcone | Anticancer researchgate.netresearchgate.net |

| Thiazolidinone-Quinoxaline | This compound, Quinoxaline | Antimycobacterial, Antifungal nih.gov |

| Thiazolidinone-1,3,4-Thiadiazole | This compound, 1,3,4-Thiadiazole | Acetylcholinesterase inhibition biointerfaceresearch.com |

Structural Elucidation and Advanced Characterization of 4 Oxo Thiazolidin 3 Yl Acetic Acid Derivatives

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable tools for probing the molecular framework of (4-Oxo-thiazolidin-3-yl)-acetic acid derivatives. By examining the interaction of these molecules with electromagnetic radiation, detailed information about their atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques like ¹H-¹H COSY, ¹H-¹³C HMQC, ¹H-¹³C HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing profound insights into the chemical environment of individual protons and carbon atoms.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For derivatives of this compound, the protons of the methylene (B1212753) group in the acetic acid moiety typically appear as a singlet, while the protons on the thiazolidinone ring exhibit characteristic signals. For instance, in some derivatives, the methylene protons of the thiazolidine (B150603) ring (H-5) appear as a multiplet, while the methine proton (H-2) can be observed as a singlet. zu.ac.ae

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The carbonyl carbon of the thiazolidinone ring (C-4) and the carboxylic acid group are readily identifiable by their characteristic downfield chemical shifts, typically in the range of 165-175 ppm. zu.ac.aenanobioletters.com The chemical shifts of other carbons in the molecule provide a complete map of the carbon framework. tandfonline.com

2D NMR techniques are crucial for establishing the connectivity between atoms.

¹H-¹H COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons within the molecular structure. For example, COSY spectra can be used to confirm the correlation between geminal protons on the thiazolidine ring. nih.gov

¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), establishes direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is invaluable for assigning carbon signals based on their attached, and often more easily assigned, proton signals. nih.govnih.gov

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC correlation between the methylene protons of the acetic acid moiety and the carbonyl carbon of the thiazolidinone ring can confirm their connectivity. nih.govnih.gov

The following table summarizes typical NMR data for a derivative of this compound:

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| H-2 (thiazolidine) | 5.45 - 5.62 (s) | 70.9 - 71.7 |

| H-4 (thiazolidine) | 4.33 - 4.47 (dd) | 62.1 - 63.6 |

| H-5 (thiazolidine) | 3.28 - 3.39 (m) | 34.5 - 35.6 |

| CH₂ (acetic acid) | 4.52 (s) | 65.2 - 66.3 |

| C=O (thiazolidinone) | - | 169.27 - 171.68 |

| C=O (acetic acid) | - | 166.6 - 172.05 |

| COOH | 9.84 - 12.92 (s) | - |

Note: Chemical shifts are dependent on the specific derivative and solvent used. zu.ac.aenanobioletters.comtandfonline.com

Fourier-transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

For this compound and its derivatives, the FT-IR spectrum is characterized by several key absorption bands:

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. researchgate.netlibretexts.org

A strong, sharp absorption band typically appears between 1700 and 1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. zu.ac.aetandfonline.com

Another strong absorption for the amide C=O stretch of the thiazolidinone ring is observed, usually in the range of 1630-1680 cm⁻¹. nih.govscispace.com

The C-N stretching vibration can be found in the 1300-1400 cm⁻¹ region. zu.ac.aetandfonline.com

This data is summarized in the table below:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretch, broad | 2500 - 3300 |

| Carboxylic Acid C=O | Stretch, strong | 1700 - 1740 |

| Amide C=O | Stretch, strong | 1630 - 1680 |

| C-N | Stretch | 1300 - 1400 |

The presence and precise position of these bands provide confirmatory evidence for the core structure of this compound derivatives. zu.ac.aetandfonline.comresearchgate.netnih.govscispace.com

High-Resolution Mass Spectrometry (HR-MS, HREI-MS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, it is possible to deduce a unique molecular formula.

For derivatives of this compound, HR-MS, often using techniques like High-Resolution Electron Ionization (HREI-MS), provides the experimental mass of the molecular ion. This measured mass can then be compared to the calculated theoretical mass for a proposed structure. A close match between the experimental and theoretical mass provides strong evidence for the correct molecular formula, confirming the types and numbers of atoms present in the molecule. nanobioletters.com This is a critical step in the characterization of novel compounds. nih.gov

Crystallographic Studies for Three-Dimensional Structure Determination

While spectroscopic techniques provide information about connectivity and functional groups, crystallographic studies offer a definitive, three-dimensional picture of the molecule's structure in the solid state.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional electron density map can be constructed, from which atomic positions, bond lengths, bond angles, and dihedral angles can be determined with high precision.

For a derivative of this compound, this technique can reveal the planarity of the thiazolidinone ring and the orientation of the acetic acid side chain relative to the ring. researchgate.net

The data obtained from single crystal X-ray diffraction allows for the precise calculation of dihedral angles, which define the conformation of the molecule. The conformation, or spatial arrangement of atoms, can significantly influence the molecule's physical and biological properties.

In the case of substituted thiazolidinone rings, the dihedral angles describe the puckering of the five-membered ring and the orientation of substituents. For instance, the planarity of the thiazolidinone ring can be assessed, and the relative orientation of the substituents on the ring can be definitively established as either cis or trans. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental X-ray data to explore different possible conformations and their relative energies. nih.govnih.gov This combined approach provides a comprehensive understanding of the molecule's three-dimensional structure.

Elucidation of Intermolecular Interactions, including Hydrogen Bonding Networks

The supramolecular architecture of this compound derivatives is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role in the formation of stable, extended networks. The interplay of these non-covalent forces dictates the crystal packing and ultimately influences the physicochemical properties of these compounds. Detailed crystallographic studies on various derivatives have provided profound insights into the nature and geometry of these interactions.

A prominent feature in the crystal structures of many 4-oxo-thiazolidin-3-yl acetic acid derivatives is the formation of robust hydrogen bonds involving the functional groups appended to the thiazolidinone core. The carboxylic acid moiety, when present, is a primary site for strong hydrogen bonding. Additionally, amide functionalities and other substituents contribute to the complexity and dimensionality of the hydrogen-bonding networks.

In the crystal structure of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide, the packing is dominated by N—H⋯O hydrogen bonds. researchgate.netnih.govcore.ac.ukiucr.org These interactions link molecules into chains along the a-axis direction. researchgate.netcore.ac.ukiucr.org The interaction of adjacent chains through further N—H⋯O hydrogen bonds leads to the formation of two distinct ring structures, which are described by the graph-set motifs R4⁴(18) and R4²(14). researchgate.net

Similarly, in the case of organic salts of 2,4-Dioxothiazolidine-5-acetic acid, the anions are interconnected through N–H···O bonding. nih.govacs.org In hydrated salts of this compound, water molecules act as bridges, linking anions through O–H···O bonds and connecting to cations via N–H···O interactions, further stabilizing the crystal lattice. nih.govacs.org

Furthermore, π-π stacking interactions can also be observed, adding to the stability of the supramolecular assembly. For instance, in 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, offset π⋯π stacking between phenyl rings, with a centroid–centroid separation of 3.6890 (7) Å, links polymeric chains. nih.gov A weak S⋯O interaction is also noted in this structure, highlighting the diversity of non-covalent forces at play. nih.gov

The geometric parameters of these hydrogen bonds, such as donor-acceptor distances and bond angles, are crucial for understanding the strength and directionality of these interactions. Below are tables detailing these parameters for selected derivatives.

Hydrogen Bond Geometry for N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide researchgate.netcore.ac.ukiucr.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O11 | 0.88 | 2.05 | 2.92 | 170 |

| N11—H11···O1 | 0.88 | 2.03 | 2.90 | 171 |

| N11—H11···O2 | 0.88 | 2.54 | 3.23 | 136 |

Hydrogen Bond Geometry for 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one 1,1-dioxide nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C3—H3A···O1 | 0.99 | 2.51 | 3.4594 (16) | 161 |

| C3—H3B···O3 | 0.99 | 2.37 | 3.3068 (16) | 157 |

| C9—H9···O1 | 0.95 | 2.80 | 3.5144 (16) | 133 |

| C10—H10···O2 | 1.00 | 2.72 | 3.4381 (16) | 129 |

These detailed structural analyses underscore the importance of a hierarchical network of intermolecular interactions, from strong hydrogen bonds to weaker contacts, in defining the solid-state structures of this compound derivatives.

Computational Chemistry and Molecular Modeling of 4 Oxo Thiazolidin 3 Yl Acetic Acid Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for investigating the properties of thiazolidinone systems, providing insights that are often in close agreement with experimental data. These computational approaches allow for a detailed examination of molecular geometries, electronic properties, and chemical reactivity, which are crucial for understanding their mechanism of action at a molecular level.

Theoretical Optimization of Molecular Geometries and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in (4-Oxo-thiazolidin-3-yl)-acetic acid derivatives. The process of geometry optimization involves finding the coordinates on the potential energy surface that correspond to the lowest energy, and therefore, the most stable conformation of the molecule.

Studies on related 5-substituted thiazolidin-4-one derivatives have shown that these molecules can exist in different conformations, often referred to as exo and endo forms. nih.gov Conformational analysis using DFT has revealed that the exo conformation is generally more stable. nih.gov The global minimum energy structures are often characterized by specific stereochemistry around double bonds, such as a Z conformation for exocyclic double bonds at the 5-position of the thiazolidinone ring. nih.gov

The optimized geometries provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For a representative this compound derivative, typical optimized geometric parameters obtained from DFT calculations are presented in the interactive table below. These parameters are fundamental in understanding the steric and electronic effects of different substituents on the core scaffold.

Interactive Table 1: Selected Optimized Geometric Parameters for a Representative this compound Derivative

| Parameter | Atoms Involved | Value (Å/°) |

| Bond Length | C4=O | ~1.21 |

| Bond Length | C2-S1 | ~1.85 |

| Bond Length | N3-C4 | ~1.38 |

| Bond Length | N3-CH₂ (acetic acid) | ~1.45 |

| Bond Angle | C2-N3-C4 | ~112° |

| Bond Angle | O=C4-N3 | ~125° |

| Dihedral Angle | C5-S1-C2-N3 | Varies with conformation |

Note: The values presented are approximate and can vary depending on the specific derivative and the level of theory used in the DFT calculations.

Prediction of Electronic Properties and Chemical Reactivity Descriptors

Beyond molecular structure, DFT is a cornerstone for predicting the electronic behavior of molecules. By analyzing the frontier molecular orbitals and other quantum chemical descriptors, a detailed picture of the chemical reactivity and kinetic stability of this compound derivatives can be constructed.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity and lower stability.

For thiazolidinone derivatives, the HOMO is often localized on the thiazolidine (B150603) ring, particularly involving the sulfur atom and the phenyl rings if present, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is typically distributed over the carbonyl group and the exocyclic double bond system, highlighting these as the likely regions for nucleophilic attack. DFT calculations on various thiazole-bearing sulfonamide analogs have shown HOMO energies in the range of -8.36 eV and LUMO energies around -0.46 eV, leading to energy gaps of approximately 7.91 eV. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For a typical this compound derivative, the MEP map would show the most negative potential localized around the oxygen atoms of the carbonyl group at position 4 and the carboxylic acid moiety. These regions are, therefore, the most likely sites for interactions with electrophiles or for forming hydrogen bonds. The area around the acidic proton of the carboxylic acid group would exhibit a strongly positive potential, confirming its susceptibility to deprotonation.

The dipole moment vector would generally be oriented from the less electronegative parts of the molecule towards the more electronegative regions. An analysis of the dipole moment orientation helps in understanding the molecule's interaction with polar solvents and its alignment within a biological receptor site.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, including chemical hardness (η) and softness (S). These parameters provide further insights into the stability and reactivity of the molecule.

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It can be approximated as η ≈ (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability. Soft molecules are generally more reactive than hard molecules.

These quantum chemical parameters are valuable in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with the biological activity of a series of compounds. For thiazolidine derivatives, it has been observed that compounds with lower hardness (and thus higher softness) tend to be more reactive. nih.gov

Interactive Table 2: Calculated Electronic Properties and Quantum Chemical Parameters for a Series of Thiazolidinone Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) |

| Derivative 1 | -8.36 | -0.46 | 7.90 | 3.95 | 0.25 |

| Derivative 2 | -8.42 | -0.50 | 7.92 | 3.96 | 0.25 |

| Derivative 3 | -8.21 | -0.42 | 7.79 | 3.90 | 0.26 |

Note: The values are illustrative and based on data reported for similar heterocyclic systems. mdpi.com

Theoretical Prediction and Validation of Spectroscopic Data (IR, NMR)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of this compound derivatives. These theoretical calculations provide valuable insights into the molecular structure and vibrational frequencies, which can be correlated with experimental Infrared (IR) and Nuclear Magnetic Resonance (NMR) data to confirm compound structures.

Studies on related thiazolidin-4-one structures have employed DFT methods, such as B3LYP with a 6-31+G (d, p) basis set, for comprehensive computational analysis. biointerfaceresearch.comekb.eg Such analyses include the optimization of molecular geometries and the calculation of vibrational frequencies, which correspond to IR spectral bands. For instance, the characteristic IR absorption bands for thiazolidin-4-one derivatives, including the C=O stretching of the lactam ring, C-N stretching, and C-S stretching, can be predicted and compared with experimental Fourier Transform Infrared (FTIR) spectra. nih.govresearchgate.net

Similarly, DFT calculations are utilized to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts for protons and carbons on the thiazolidinone ring and its substituents can be benchmarked against experimental data obtained from synthesized compounds. nih.govresearchgate.net This comparison is crucial for the unambiguous structural assignment of newly synthesized derivatives. researchgate.netresearchgate.netimpactfactor.orgnanobioletters.com For example, the chemical shifts of the methylene (B1212753) protons of the acetic acid moiety and the protons on the thiazolidinone core are key indicators in NMR spectra. nih.govimpactfactor.org The agreement between the predicted and experimental spectroscopic data validates the computational model and confirms the synthesized molecular structure. nih.govresearchgate.net

Below is a table showcasing typical experimental spectroscopic data for a this compound derivative, which computational models aim to replicate.

Table 1: Representative Experimental Spectroscopic Data for a this compound Derivative

| Spectroscopic Data | Characteristic Signals |

|---|---|

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2920 (C-H), ~1730 (C=O, acid), ~1650 (C=O, lactam) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.0 (s, 1H, COOH), ~4.6 (s, 2H, N-CH₂), ~3.3 (s, 2H, S-CH₂) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~173.0 (C=O, acid), ~167.0 (C=O, lactam), ~65.0 (N-CH₂), ~42.0 (S-CH₂) |

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for investigating the potential biological activity of this compound derivatives. These methods predict how these molecules, acting as ligands, might bind to and interact with specific biological targets, typically proteins or enzymes. researchgate.netamazonaws.com

Molecular docking studies predict the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net This helps in understanding the binding affinity and the mode of interaction. researchgate.net Following docking, MD simulations are often employed to validate the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. researchgate.netplos.org These simulations confirm the stability of the binding and can reveal subtle conformational changes in both the ligand and the target protein upon complex formation. plos.org

Elucidation of Ligand-Target Binding Interactions and Modes

Molecular docking studies have been instrumental in elucidating the specific interactions between this compound derivatives and their biological targets. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For example, in a study involving aldose reductase (ALR2), an enzyme implicated in diabetic complications, a derivative of (4-Oxo-2-thioxothiazolidin-3-yl)acetic acid was shown to bind effectively within the enzyme's active site. nih.gov The carboxylic acid group of the ligand is often a key pharmacophore, forming crucial hydrogen bonds with active site residues. nih.gov The thiazolidinone core and its substituents can engage in various hydrophobic and van der Waals interactions, further stabilizing the complex. nih.govmdpi.com

In another study, thiazolidinone derivatives were docked against acetylcholinesterase, a target for Alzheimer's disease. The results highlighted the formation of hydrogen bonds and π-π interactions with key amino acid residues within the enzyme's active site. nih.gov The specific nature and geometry of these interactions determine the binding affinity and, consequently, the inhibitory potential of the compound.

Table 2: Summary of Predicted Binding Interactions for this compound Derivatives with Various Targets

| Target Protein | Derivative Type | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Aldose Reductase (ALR2) | (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | His110, Trp111, Tyr48, Leu300 | Hydrogen bonds, Hydrophobic interactions |

| Acetylcholinesterase | 5-substituted thiazolidin-4-one | TYR341 | π-π interactions |

| MMP-9 | 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides | - | Not specified |

Characterization of Active Site Binding Regions and Crucial Interaction Counterparts

A critical outcome of molecular docking and MD simulations is the detailed characterization of the binding site on the target molecule. This includes identifying the specific amino acid residues that form the binding pocket and play a crucial role in ligand recognition and binding.

For the aldose reductase enzyme, docking simulations identified a specific binding region composed of residues such as His110, Trp111, Tyr48, and Leu300. nih.gov These residues are the crucial interaction counterparts responsible for the high-affinity binding of the this compound derivative. The carboxylic acid moiety of the inhibitor typically interacts with a positively charged or polar region of the active site, while the rest of the molecule fits into a hydrophobic pocket.

Similarly, when targeting other enzymes, these computational methods map out the active site topology. The insights gained from identifying these crucial interactions are vital for structure-activity relationship (SAR) studies. They allow medicinal chemists to rationally design new derivatives with modified substituents to enhance binding affinity and selectivity for the target, ultimately leading to more potent and effective therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 4 Oxo Thiazolidin 3 Yl Acetic Acid Derivatives

Impact of Substituent Nature and Position on Biological Activity Profiles

The biological activity of (4-Oxo-thiazolidin-3-yl)-acetic acid derivatives is highly dependent on the physicochemical properties and spatial arrangement of various substituents. The electronic and steric effects of these appended groups play a pivotal role in the molecule's ability to interact with biological targets.

The introduction of alkyl, aryl, and halogen substituents onto the thiazolidinone scaffold significantly modulates the biological activity of these compounds.

Aryl Groups: Aryl groups, often substituted themselves, are common additions, particularly at the C2 and C5 positions. For instance, 2,3-diaryl-1,3-thiazolidin-4-ones have demonstrated notable antimicrobial activity, especially against Gram-positive bacteria and fungi nih.gov. The nature and position of substituents on these aryl rings are critical.

Halogen Groups: Halogenation of the aryl substituents is a common strategy to enhance potency. For example, derivatives bearing a 4-bromophenyl group have shown significant antitubercular activity. In the context of cyclooxygenase (COX) inhibition, a 3-chloro substituent on a benzene ring was found to be favorable mdpi.com. Similarly, for aldose reductase inhibition, 4-chloro and 4-bromo substituents on a benzylidene moiety at the C5 position resulted in potent inhibitors nih.govtandfonline.com. Some studies have also indicated that 4-nitro and 2-nitro derivatives exhibit marked antimicrobial activity against various bacteria, including S. aureus and B. subtilis nih.gov.

The electronic properties of substituents have a pronounced impact on the biological response of this compound derivatives.

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (NO₂) and halogen groups, is frequently associated with enhanced biological activity. For COX-1/LOX inhibition, derivatives with 4-NO₂, 3-NO₂, and 3-Cl substitutions on a benzene ring were found to be particularly effective mdpi.com. In the pursuit of aldose reductase inhibitors, a 4-nitro functionality on a benzylidene moiety at C5 also contributed to potent inhibition nih.govtandfonline.com.

Electron-Donating Groups (EDGs): Conversely, the influence of EDGs can be context-dependent. In one study, a compound with electron-donating 3,4-dimethoxy groups was the most active against the MCF-7 breast cancer cell line nih.govmdpi.com. However, in a different context, a derivative with two EWGs (NO₂ and Cl) exhibited the lowest antioxidant activity, suggesting that the optimal electronic properties can vary significantly depending on the biological target nih.govmdpi.com.

Incorporating other heterocyclic rings into the this compound structure is a key strategy for modulating activity and achieving selectivity. For example, a derivative featuring a butyl-pyrazin-2-yl group was identified as an exceptionally potent aldose reductase inhibitor nih.govsci-hub.se. The introduction of a benzothiazole scaffold has also proven effective in developing potent aldose reductase inhibitors nih.govtandfonline.com. Furthermore, research has highlighted the general importance of heterocyclic linkers in enhancing the antitubercular properties of thiazolidin-4-one derivatives. Other examples include the incorporation of indolyl-pyridine and 5-nitrofuran-2-yl substituents, which have been explored for various biological activities nih.gov.

The hydrogen bonding potential of this compound derivatives is fundamental to their interaction with biological targets. The core structure itself contains key hydrogen bond donors and acceptors, including the carboxylic acid group, the nitrogen atom in the thiazolidinone ring, and the carbonyl oxygen.

Molecular docking studies have provided insights into these critical interactions. For instance, the high-affinity binding of a potent aldose reductase inhibitor was attributed to hydrogen bonds and other interactions with key amino acid residues in the enzyme's active site, namely His110, Trp111, Tyr48, and Leu300 nih.govsci-hub.se. The carboxylic acid tail is often crucial for anchoring the molecule within the binding site of target enzymes researchgate.net. The design of HIV-1 reverse transcriptase inhibitors based on this scaffold also leverages the thiazolidinone moiety for hydrogen bond interactions, particularly with the amino acid Lys101 nih.gov. These interactions are vital for stabilizing the ligand-receptor complex and are a cornerstone of the compound's efficacy.

Correlation of Specific Structural Features with Distinct Biological Activities

Specific structural modifications to the this compound core are directly correlated with distinct biological activities. By systematically altering substituents, researchers can fine-tune the pharmacological profile of these derivatives.

This compound and its analogues, such as the rhodanine-3-acetic acids, are well-established as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in the long-term complications of diabetes. The SAR for this activity is well-defined.

The essential pharmacophore for ALR2 inhibition includes:

An acidic head, typically the acetic acid group at the N-3 position of the thiazolidinone ring. This group interacts with the anionic binding site of the enzyme.

A lipophilic portion, usually an arylalkylidene or heteroarylalkylidene group, at the C-5 position of the ring nih.govsci-hub.seresearchgate.net.

The nature of the substituent at the C-5 position is a major determinant of inhibitory potency. Research has shown that compounds with a 5-arylalkylidene moiety are potent ALR2 inhibitors with submicromolar IC₅₀ values nih.govsci-hub.se.

One of the most potent inhibitors identified is (Z)-2-(5-(1-(5-butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, which was found to be over five times more potent than the clinically used drug Epalrestat nih.govsci-hub.se. Molecular docking of this compound revealed that the high affinity is due to interactions with key residues His110, Trp111, Tyr48, and Leu300 in the ALR2 binding site nih.govsci-hub.se.

Further SAR studies on related series have demonstrated that the introduction of specific substituents on a 5-benzylidene moiety can enhance activity. For example, the presence of a 4-chloro, 4-bromo, or 3,4,5-trimethoxy substituent on the benzylidene ring, in conjunction with a benzothiazole scaffold, leads to potent ALR2 inhibitors nih.govtandfonline.com. Similarly, a 4-nitro group on the benzylidene ring also confers high inhibitory activity nih.govtandfonline.com.

Table 1: SAR of this compound Derivatives as Aldose Reductase Inhibitors

| Derivative Class | Key Structural Feature | Effect on Aldose Reductase Inhibition | Reference |

|---|---|---|---|

| 5-Arylalkylidene-rhodanine-3-acetic acids | Introduction of a 5-(1-(5-butylpyrazin-2-yl)ethylidene) group. | High potency, more than 5x stronger than Epalrestat. | nih.govsci-hub.se |

| 5-Benzylidene-thiazolidine-2,4-diones | 4-Chloro or 4-bromo substitution on the benzylidene ring. | Potent inhibition. | nih.govtandfonline.com |

| 5-Benzylidene-thiazolidine-2,4-diones | 3,4,5-Trimethoxy substitution on the benzylidene ring. | Potent inhibition. | nih.govtandfonline.com |

| 5-Benzylidene-thiazolidine-2,4-diones | 4-Nitro substitution on the benzylidene ring. | Potent inhibition. | nih.govtandfonline.com |

SAR Associated with Anticancer Activity

Thiazolidin-4-one derivatives are recognized as effective scaffolds for developing agents that inhibit cancer cell proliferation. ekb.eg The anticancer potential of this compound derivatives is significantly influenced by the nature and position of substituents on the thiazolidinone ring.

Key structural features that determine the anticancer activity of these derivatives include:

Substitution at the C5 position: The introduction of a benzylidene moiety at the C5 position is a common strategy. The nature of the substituent on this aromatic ring plays a crucial role. For instance, the presence of electron-donating groups on the phenyl ring at the C-terminal has been shown to increase activity by promoting apoptosis, while electron-withdrawing groups like CN, F, or CF3 tend to decrease activity. ekb.eg

Substitution at the N3 position: The acetic acid moiety at the N3 position is a critical feature. Further modifications, such as converting it to an amide, can influence activity. For example, expanding an alkyl chain in 2-aryl-4-oxo-thiazolidin-3-yl amides has been shown to increase the anticancer effect against human prostate cancer cell lines. ekb.eg

Substitution at the C2 position: The substituent at the C2 position of the thiazolidinone ring also modulates anticancer activity. The presence of an aryl group is a common feature in many active compounds.

One study synthesized 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluated their cytotoxic properties. ekb.eg Another series of 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide analogues were investigated for their carbonic anhydrase IX (CA IX) inhibitory activity, which is linked to anticancer effects. nih.gov Compound 26 from this series, with an aryl group at the C2 position, demonstrated potent CA IX inhibition and significant anti-proliferative activity against various cancer cell lines. nih.gov

| Compound | Modifications | Activity | Cancer Cell Line(s) | Reference |

|---|---|---|---|---|

| Compound 26 | Aryl group at C2, benzenesulfonamide at N3 | IC50 = 5.03 µg/mL | COLO-205 (colon adenocarcinoma) | nih.gov |

| IC50 = 5.81 µg/mL | MDA-MB-231 (breast cancer) | nih.gov | ||

| IC50 = 23.93 µg/mL | DU-125 (prostate cancer) | nih.gov | ||

| Compound 59 | 5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxo | Electron-donating groups at C-terminal of phenyl ring increased activity | Not specified | ekb.eg |

Structural Determinants for Anti-inflammatory Effects

Derivatives of this compound have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov

The anti-inflammatory activity is largely dependent on the substituents at various positions of the thiazolidinone ring:

Aromatic Ring Substituents: The presence of functional groups such as chloro (Cl), methoxy (OCH3), nitro (NO2), and hydroxyl (OH) on an aromatic ring attached to the thiazolidinone core generally leads to increased anti-inflammatory activity compared to unsubstituted derivatives. researchgate.net

Position of Substitution: The position of these functional groups on the aromatic ring is also critical. For instance, in a series of 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones, the nature and position of the substituent on the benzene ring influenced the activity. mdpi.com

Modifications at N3: The acetic acid group at the N3 position can be part of a larger substituent that enhances activity. For example, linking the thiazolidinone ring to a phenoxyacetic acid moiety has been explored. In a study of 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones, compounds with benzyl and cyclohexyl groups at the N3 position of the imino-thiazolidinone ring showed significant in vivo anti-inflammatory activity. researchgate.net

| Compound Series | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| Thiazolidin-4-ones from sulfanilamide | Substitutions (Cl, OCH3, NO2, OH) on the aromatic ring | Increased activity compared to unsubstituted compounds. researchgate.net | researchgate.net |

| 2-imino-4-thiazolidinones with 2,4-dichlorophenoxy acetic acid | Benzyl (1k) and cyclohexyl (1m) groups at N3 of imino-thiazolidinone | Compound 1k showed 81.14% and 1m showed 78.80% inhibition of inflammation. researchgate.net | researchgate.net |

Modifications Affecting Antitubercular Activity

The thiazolidin-4-one scaffold is a promising platform for the development of new antitubercular agents, with activity demonstrated against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov

Key SAR insights for antitubercular activity include:

Substituents at C5: The introduction of an arylidene group at the C5 position is a common modification. In a series of 5-arylidenerhodanine-3-acetic acid derivatives, a butyl substituent (compound 80a ) showed better activity against M. tuberculosis H37Rv than a cyclohexyl analog (compound 80b ). nih.gov

Substituents at C2: Modifications at this position are crucial. For instance, in a series of 2-phenylindol-3-ylthiazolidin-4-ones, the introduction of an indolyl-pyridine moiety at the N3 position led to improved antitubercular activity. nih.gov

Hybrid Molecules: The hybridization of the thiazolidin-4-one core with other pharmacophores has yielded potent antitubercular agents. Thiazolidin-4-one-based derivatives containing a thiazole moiety have shown activity comparable to the standard drug streptomycin. nih.gov

SAR Insights for Anti-Toxoplasma gondii Activity

Derivatives of this compound have shown promising activity against the protozoan parasite Toxoplasma gondii. nih.gov SAR studies have revealed critical structural features for this activity.

Key findings from SAR studies include:

Substitution at N3: The nature of the substituent at the N3 position of the thiazolidinone ring is a major determinant of activity. In a study of (4-oxothiazolidin-5-yl)acetic acid derivatives, compounds with a phenyl substituent at N3 were inactive. However, replacing the phenyl group with a 4-chlorophenyl group resulted in activity against T. gondii proliferation. mdpi.com Adding a second chlorine atom to the phenyl ring at N3 further increased the activity. mdpi.com

Saturation at C5: The saturation of the C5 position also plays a role. (4-oxothiazolidin-5-ylidene)acetic acid derivatives (unsaturated at C5) generally showed better activity than their saturated (4-oxothiazolidin-5-yl)acetic acid counterparts. mdpi.com

Substituents on the C2-benzylidene fragment: For the more active unsaturated derivatives, the presence of electron-withdrawing groups on the hydroxybenzylidene fragment at the C2 position strongly increased the anti-T. gondii activity. Compounds with chloro or bromo substituents were significantly more potent than those with electron-donating groups or no substituent. mdpi.com

| Compound Series | Key Structural Features | Activity (IC50) | Reference |

|---|---|---|---|

| (4-oxothiazolidin-5-yl)acetic acids (75-80) | Phenyl at N3 | Inactive | mdpi.com |

| (4-oxothiazolidin-5-yl)acetic acids (82-88) | 4-chlorophenyl at N3 | 115.92 - 271.15 µM | mdpi.com |

| (4-oxothiazolidin-5-ylidene)acetic acid (91) | No substituent on C2 benzylidene | 92.88 µM | mdpi.com |

| (4-oxothiazolidin-5-ylidene)acetic acids (94 & 95) | Cl or Br on C2 benzylidene | ~27-28 µM | mdpi.com |

Molecular Mechanisms of Action of 4 Oxo Thiazolidin 3 Yl Acetic Acid Derivatives in Vitro Research Focus

The (4-Oxo-thiazolidin-3-yl)-acetic acid scaffold, a core component of rhodanine-3-acetic acid and related thiazolidinone derivatives, has been the subject of extensive in vitro research to elucidate its molecular mechanisms of action. These studies have revealed that derivatives of this scaffold are capable of inhibiting a wide array of enzymes through various binding interactions, positioning them as privileged structures in medicinal chemistry. The primary mechanism explored is direct enzyme inhibition, targeting key proteins involved in a multitude of pathological conditions.

Inhibition of Proteases, Kinases, and Oxidoreductases

Derivatives of the 4-thiazolidinone (B1220212) scaffold have demonstrated broad inhibitory activity across several major enzyme classes, including proteases, kinases, and oxidoreductases. This versatility is attributed to the scaffold's ability to be readily functionalized, allowing for tailored interactions with the active sites of diverse enzymes.